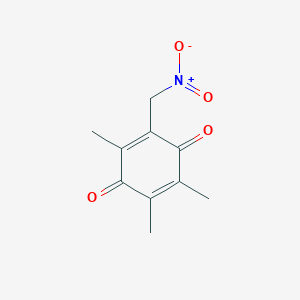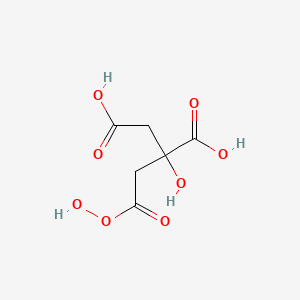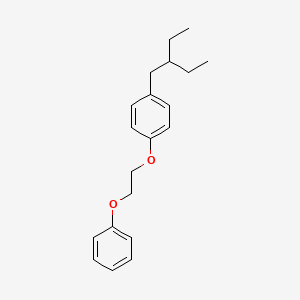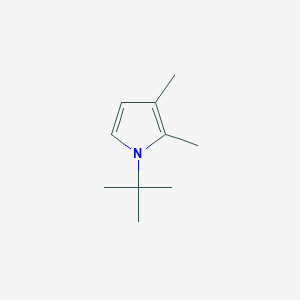
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is a heterocyclic compound that features a benzyl group attached to a hexahydroazecinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic or basic conditions to form the hexahydroazecinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, or catalytic processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3,4,5,6-tetrahydroazepin-2(1H)-one: A structurally related compound with a similar ring system but fewer hydrogen atoms.
1-Benzyl-3,4,7,8-tetrahydroazocin-2(1H)-one: Another related compound with a different ring size.
Uniqueness
1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is unique due to its specific ring structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity
Propiedades
| 138403-72-2 | |
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
1-benzyl-2,3,4,5,8,9-hexahydroazecin-10-one |
InChI |
InChI=1S/C16H21NO/c18-16-12-8-3-1-2-4-9-13-17(16)14-15-10-6-5-7-11-15/h1,3,5-7,10-11H,2,4,8-9,12-14H2 |
Clave InChI |
DVKCCQJHGDIGMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)CCC=CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


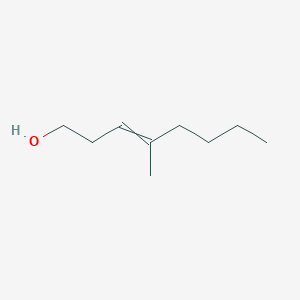
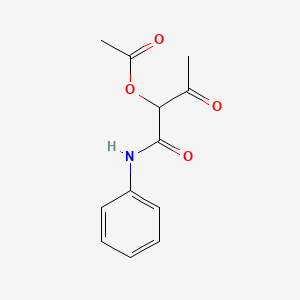
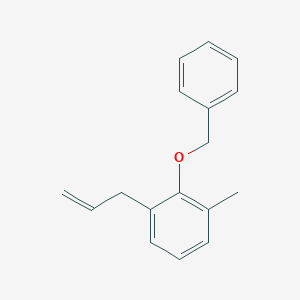

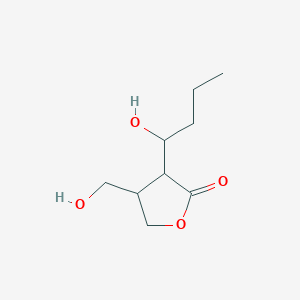
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
